1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione
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Overview
Description
1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione is an organic compound with the molecular formula C19H18O5 It is characterized by the presence of two methoxyphenyl groups attached to a pentane-1,3,5-trione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione typically involves the condensation of 4-methoxybenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the trione to diols or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols, alcohols, and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis(2-methoxyphenyl)pentane-1,3,5-trione
- 1,5-Bis(4-hydroxyphenyl)pentane-1,3,5-trione
- 1,5-Bis(4-chlorophenyl)pentane-1,3,5-trione
Uniqueness
1,5-Bis(4-methoxyphenyl)pentane-1,3,5-trione is unique due to the presence of methoxy groups on the phenyl rings, which can influence its reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and solubility in various solvents.
Properties
CAS No. |
1469-93-8 |
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Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1,5-bis(4-methoxyphenyl)pentane-1,3,5-trione |
InChI |
InChI=1S/C19H18O5/c1-23-16-7-3-13(4-8-16)18(21)11-15(20)12-19(22)14-5-9-17(24-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
JSLZWQUEJWUYJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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